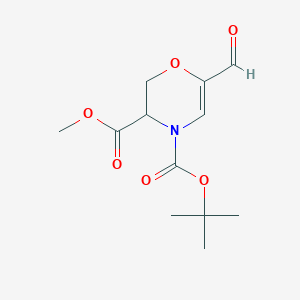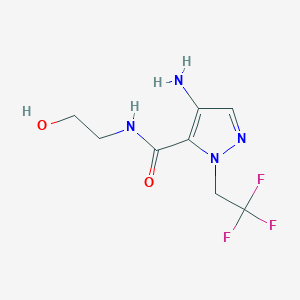![molecular formula C17H10BrClFN5S B2499452 1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1206993-14-7](/img/structure/B2499452.png)
1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine" is a complex molecule that appears to be related to a class of compounds known for their potential antimicrobial activities. The structure of the compound suggests the presence of multiple aromatic rings, which include a bromophenyl group, a chlorophenyl group, and a thiazolyl-triazole moiety. These types of compounds are often explored for their biological activities and could be of interest in the development of new antimicrobial agents.
Synthesis Analysis
The synthesis of related triazole derivatives has been demonstrated in the literature. For instance, a synthesis route for 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol was reported, which involved the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines without any solvent . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate fluorophenyl and chlorophenyl substituents at the relevant positions in the molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including 1H NMR, IR, and Mass spectroscopy . These techniques would likely be applicable in the analysis of the target compound to confirm its structure and purity. Additionally, crystallographic analysis of similar compounds has revealed insights into their hydrogen bonding and molecular interactions, such as the formation of heterodimers through cyclic hydrogen-bonding motifs and weak π-π stacking interactions . These structural features are important as they can influence the biological activity and solubility of the compound.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the triazole and thiazole rings, as well as the halogen substituents. The triazole ring, in particular, is known to participate in various chemical reactions, which could include nucleophilic substitution or coupling reactions with other aromatic systems. The halogens (bromine and chlorine) present in the compound could also be reactive sites for further chemical modifications, potentially leading to a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include moderate solubility in organic solvents due to the presence of multiple aromatic rings and heteroatoms. The compound's melting point, boiling point, and stability would be influenced by the rigid structure and the types of intermolecular interactions it can form, such as hydrogen bonding and halogen interactions. The presence of halogens might also confer a higher molecular weight and density compared to non-halogenated analogs. These properties are crucial for determining the compound's suitability for use in various applications, including medicinal chemistry and materials science.
科学的研究の応用
Synthesis and Structural Characterization
The synthesis and structural characterization of similar triazole and thiazole derivatives have been a significant focus in scientific research. For instance, Kariuki et al. (2021) synthesized isostructural thiazole compounds, highlighting their planar molecular structure except for the orientation of fluorophenyl groups. This study provides insights into the crystalline properties of such compounds, relevant for understanding the physical and chemical properties of "1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine" (Kariuki et al., 2021).
Antimicrobial Activities
Research has also been conducted on the antimicrobial activities of triazole derivatives. Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial effectiveness, finding some compounds with good or moderate activities against test microorganisms. This study underscores the potential of triazole compounds, including "1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine," in contributing to antimicrobial research (Bektaş et al., 2007).
Biological Activities
The exploration of biological activities extends beyond antimicrobial properties. For example, Ceylan et al. (2014) investigated the synthesis of hybrid molecules containing azole moieties and their biological activities, including antimicrobial, antilipase, and antiurease activities. This comprehensive approach to understanding the biological impacts of azole derivatives offers a foundation for researching the biological applications of "1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine" (Ceylan et al., 2014).
特性
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClFN5S/c18-10-4-5-14(12(20)7-10)25-16(21)15(23-24-25)17-22-13(8-26-17)9-2-1-3-11(19)6-9/h1-8H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBLPSPGIIWTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)Br)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClFN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

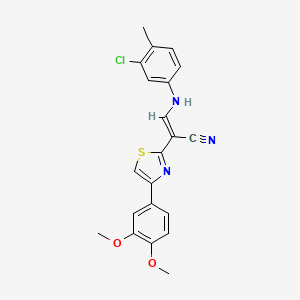
![5-benzyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2499371.png)

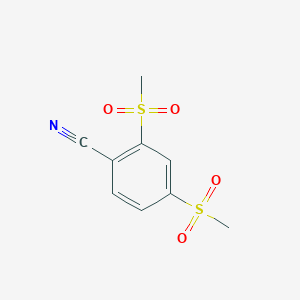
![(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2499376.png)
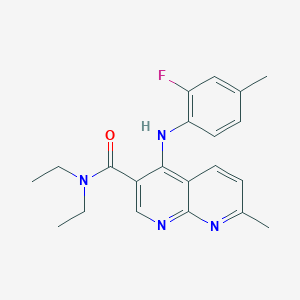
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2499380.png)
![3-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2499385.png)
![10-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2499387.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2499388.png)
